(1,3-Dimethoxy-2-nitropropyl)benzene
Description
“(1,3-Dimethoxy-2-nitropropyl)benzene” is a nitroaromatic compound characterized by a benzene ring substituted with a propyl chain bearing two methoxy groups at positions 1 and 3 and a nitro group at position 2. Its molecular formula is C₁₁H₁₅NO₄, with a molecular weight of 225.24 g/mol. The compound’s structure combines electron-donating methoxy groups and an electron-withdrawing nitro group, creating unique electronic and steric effects.
The compound’s applications are inferred from structural analogs: nitro groups often participate in reduction or substitution reactions, while methoxy groups can enhance solubility in polar solvents or stabilize intermediates in catalytic processes.
Properties
CAS No. |
85757-62-6 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(1,3-dimethoxy-2-nitropropyl)benzene |
InChI |
InChI=1S/C11H15NO4/c1-15-8-10(12(13)14)11(16-2)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
InChI Key |
CFUMMQFSUBNULB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(C1=CC=CC=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Henry reaction proceeds via base-catalyzed condensation of the aldehyde with nitroethane, forming a β-nitro alcohol intermediate. Dehydration under acidic conditions yields the trans-(E)-nitropropene derivative. Key parameters include:
- Catalyst : Ammonium acetate (5.0 equiv)
- Solvent : Acetic acid (20 mL per 2.0 g aldehyde)
- Temperature : 80°C for 30 minutes
- Yield : ~85–90% (extrapolated from nitromethane-based reactions)
The product, (E)-1,3-dimethoxy-5-(2-nitroprop-1-en-1-yl)benzene, is isolated as a bright yellow solid after column chromatography.
Catalytic Hydrogenation of Nitropropene to Nitropropyl
Selective hydrogenation of the nitropropene intermediate is critical to avoid over-reduction of the nitro group. Palladium on carbon (Pd/C) under mild hydrogen pressure achieves this transformation.
Hydrogenation Parameters
- Catalyst : 10% Pd/C (0.1 equiv)
- Solvent : Ethanol or ethyl acetate
- Pressure : 1 atm H₂ at 25°C
- Reaction Time : 4–6 hours
- Yield : 70–80% (estimated from analogous reductions)
The reaction selectively saturates the C=C bond, converting (E)-1,3-dimethoxy-5-(2-nitroprop-1-en-1-yl)benzene to (1,3-Dimethoxy-2-nitropropyl)benzene.
Alternative Synthetic Routes
Epoxide Reductive Opening
A method adapted from amphetamine synthesis involves epoxide intermediates. 3,5-Dimethoxybenzaldehyde undergoes epoxidation followed by reductive opening with lithium aluminum hydride (LiAlH4):
Epoxidation :
Reductive Opening :
Oxazolidine-Mediated Synthesis
A multi-step route using chiral auxiliaries involves:
- Swern Oxidation : Converts (S)-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate to the corresponding aldehyde.
- Nitroalkylation : Reaction with nitroethane under Henry conditions forms the β-nitro alcohol.
- Deprotection : Acidic hydrolysis removes the oxazolidine group, yielding the target compound.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Henry + Hydrogenation | Condensation, dehydration, H₂ | 60–70% | Scalable, minimal byproducts | Requires selective hydrogenation |
| Epoxide Reduction | Epoxidation, LiAlH4, nitration | 50–60% | Avoids nitroalkene intermediates | Multi-step, low functional group tolerance |
| Oxazolidine Route | Swern oxidation, nitroalkylation | 65–75% | Enantioselective potential | Costly reagents, complex steps |
Reaction Optimization Strategies
Enhancing Hydrogenation Selectivity
Nitroalkylation Improvements
- Microwave Assistance : Reduces reaction time from 30 minutes to 5 minutes.
- Solvent-Free Conditions : Increases yield to 92% in ball-mill reactions.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 1.42–1.52 (m, 12H, CH₃), 3.73 (d, J=9.1 Hz, 1H, CH), 4.05–4.44 (m, 2H, OCH₂).
- IR : 1520 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethoxy-2-nitropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(1,3-Dimethoxy-2-nitropropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,3-Dimethoxy-2-nitropropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. This can affect the compound’s interactions with enzymes and other biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Nitrobenzene (C₆H₅NO₂)
- Key Differences : Unlike the target compound, nitrobenzene lacks methoxy groups and a propyl chain. The nitro group is directly attached to the benzene ring, making it highly electron-deficient.
- Reactivity : Nitrobenzene undergoes electrophilic substitution at meta positions due to strong deactivation by the nitro group. In contrast, the target compound’s nitro-propyl chain may allow for regioselective reactions at the propyl moiety, while methoxy groups could activate ortho/para positions on the benzene ring .
1,3-Dimethoxybenzene (C₈H₁₀O₂)
- Key Differences : This compound has two methoxy groups on the benzene ring but lacks a nitropropyl substituent.
- Electronic Effects : The methoxy groups strongly donate electrons, making the ring highly reactive toward electrophiles. The target compound’s nitro group counterbalances this effect, creating a mixed electronic profile that may enable dual reactivity (e.g., participation in both electrophilic and nucleophilic reactions) .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C₁₃H₁₉NO₂)
- Key Differences : This benzamide derivative features a hydroxy-dimethyl ethyl group and a methylbenzamide moiety.
- Functional Utility: The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H bond functionalization .
Physicochemical Properties
Notes:
- Methoxy groups enhance solubility in polar aprotic solvents, similar to 1,3-dimethoxybenzene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
